Succinanilide - 15510-09-5

Succinanilide

Catalog Number: EVT-5104868
CAS Number: 15510-09-5
Molecular Formula: C16H16N2O2
Molecular Weight: 268.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Succinanilide can be synthesized through the reaction of succinic acid derivatives with aniline. It is classified under the broader category of succinimides, which are cyclic imides formed from succinic acid. The compound has gained attention due to its utility in drug synthesis and as a building block in organic chemistry.

Synthesis Analysis

Methods of Synthesis

Succinanilide can be synthesized using several methods, with the most common being the direct reaction of succinic anhydride with aniline. This reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the imide structure.

  1. Direct Synthesis:
    • Reagents: Succinic anhydride and aniline.
    • Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) for several hours.
    • Yield: The yield can vary based on the reaction conditions but often exceeds 80% under optimized conditions.
  2. Alternative Methods:
    • Some studies have explored using microwave-assisted synthesis to enhance yields and reduce reaction times. This method allows for rapid heating and often results in cleaner reactions with fewer by-products.

Technical Details

The synthesis process can be monitored using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to analyze the purity and yield of succinanilide. The reaction can also be influenced by factors such as solvent choice, concentration, and temperature.

Molecular Structure Analysis

Structure

Succinanilide features a cyclic imide structure, which consists of a five-membered ring containing two carbonyl groups and an amine group. Its chemical formula is C8H9N1O2C_8H_9N_1O_2.

Data

  • Molecular Weight: 165.16 g/mol
  • Melting Point: Approximately 110-115°C
  • Solubility: Soluble in organic solvents like ethanol and acetone but less soluble in water.
Chemical Reactions Analysis

Reactions

Succinanilide participates in various chemical reactions, including acylation and amidation processes. It can act as a nucleophile due to the presence of the nitrogen atom in its structure.

  1. Acylation Reactions:
    • Succinanilide can react with acyl chlorides to form N-acyl derivatives.
  2. Hydrolysis:
    • Under acidic or basic conditions, succinanilide can hydrolyze back to succinic acid and aniline.

Technical Details

The kinetics of these reactions can be studied using spectroscopic methods to monitor changes in concentration over time, providing insights into reaction mechanisms.

Mechanism of Action

Process

Succinanilide's mechanism of action primarily involves its interaction with biological targets, such as enzymes or receptors. It may exert pharmacological effects through inhibition or modulation of specific biochemical pathways.

Data

Research has indicated that succinanilide derivatives may exhibit anti-inflammatory and analgesic properties, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Odor: Characteristically odorless.
  • Stability: Stable under normal conditions but may decompose upon prolonged exposure to heat or moisture.

Chemical Properties

  • pH Stability: Stable across a wide pH range.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant analyses include thermal stability tests and solubility assessments under varying conditions to determine optimal storage and handling procedures.

Applications

Scientific Uses

Succinanilide finds applications primarily within the pharmaceutical industry:

  1. Drug Development: Used as an intermediate in synthesizing various pharmaceuticals, including anti-inflammatory agents.
  2. Biological Research: Investigated for its potential biological activities, contributing to studies on analgesics and anti-inflammatory drugs.
  3. Chemical Synthesis: Serves as a building block for more complex organic compounds in synthetic chemistry.
Historical Evolution & Contextual Significance of Succinanilide Derivatives

Early Discovery and Structural Analogues in Medicinal Chemistry

The exploration of succinanilide derivatives emerged from systematic investigations into cyclic ureides in the early 20th century, driven by the quest to modify barbiturate structures while reducing their pronounced sedative effects. Succinanilide (N-phenylsuccinimide) represents a core structure where the succinimide ring—a five-membered dicarboximide heterocycle—is substituted at the nitrogen atom with a phenyl group. This molecular framework positioned succinanilide as a strategic intermediate between the hydantoins (like phenytoin) and the subsequently developed succinimide-based anticonvulsants [3] [9]. Chemists recognized that the succinimide nucleus offered versatile sites for structural modification: the nitrogen could accommodate diverse aryl or alkyl groups, while the carbonyl groups and ring carbon atoms presented opportunities for derivatization to fine-tune electronic properties, lipophilicity, and steric bulk [5].

Initial synthetic efforts focused on simple N-phenyl derivatives, but rapid expansion yielded analogues like phensuximide (N-methyl-α-phenylsuccinimide), where a methyl group on the nitrogen and a phenyl ring at the 2-position created a molecule with distinct physicochemical properties compared to the parent succinanilide [3]. This period was characterized by empirical medicinal chemistry, synthesizing and screening numerous analogues without a deep understanding of the underlying biological targets. Researchers systematically probed structure-activity relationships (SAR) by varying substituents on the phenyl ring (electron-donating vs. electron-withdrawing groups), introducing alkyl chains of differing lengths at the nitrogen or the methine carbon, and exploring spiro or fused ring systems [4] [5]. These efforts established that the presence of an aryl moiety (phenyl or substituted phenyl) attached either to the nitrogen (as in succinanilide itself) or to the 2-position of the succinimide ring (as in phensuximide) was often crucial for anticonvulsant activity, likely influencing binding to neuronal targets or modulating pharmacokinetic properties like metabolic stability and brain penetration [3].

Table 1: Key Early Structural Analogues of Succinanilide and Their Evolution

CompoundCore ModificationStructural FeaturesPrimary Investigated Activity
SuccinanilideParent StructureN-PhenylsuccinimideInitial screening candidate
PhensuximideN-methyl, 2-phenyl substitutionN-Methyl-α-phenylsuccinimideAnticonvulsant (MES, PTZ)
MethsuximideN-methyl, 2,2-dimethyl-3-phenyl substitutionN-Methyl-α,α-dimethyl-β-phenylsuccinimideAnticonvulsant (PTZ)
EthosuximideN-ethyl, 2-methyl-2-phenyl substitutionN-Ethyl-α-methyl-α-phenylsuccinimideAnti-absence seizures
PhenusuximideN-methyl, 2-phenyl substitution (similar to phensuximide)N-Methyl-α-phenylsuccinimide (marketed variant)Anticonvulsant

Role in the Development of First-Generation Antiepileptic Agents

Succinanilide derivatives played a pivotal, though often underappreciated, role as direct precursors to the clinically successful succinimide class of antiepileptic drugs (AEDs), most notably ethosuximide. The discovery and development of these agents occurred within the "era of serendipity" in epilepsy therapeutics [1] [6] [9]. Following the establishment of standardized animal seizure models—specifically the maximal electroshock (MES) test (predictive for generalized tonic-clonic seizures) and the pentylenetetrazol (PTZ) test (predictive for absence seizures)—researchers systematically screened structural variants of known active compounds. Derivatives of succinanilide and simple succinimides emerged as hits, particularly in the PTZ model [3] [6].

The critical transition was the shift from succinanilide (N-phenylsuccinimide) to its alkyl-substituted derivatives. Phensuximide (N-methyl-2-phenylsuccinimide), introduced clinically in the early 1950s, demonstrated efficacy against absence seizures but was limited by variable absorption and relatively short duration of action [3]. Its successor, methsuximide (N,2-dimethyl-2-phenylsuccinimide), offered improved potency but still faced challenges. The breakthrough came with ethosuximide (N-ethyl-2-methyl-2-phenylsuccinimide), synthesized and tested in the late 1950s. Ethosuximide exhibited superior specificity and potency against PTZ-induced seizures compared to phensuximide and methsuximide, coupled with a more favorable pharmacokinetic profile [3] [9]. It received FDA approval in 1960 and rapidly became the gold standard treatment for absence epilepsy, a status it largely retains today [1] [6].

The mechanism of action for ethosuximide, extensively studied later, involves the reduction of low-threshold T-type calcium currents (T-channels) in thalamic neurons, a key pathway in the generation of absence seizure spike-and-wave discharges [3]. While the precise molecular interaction of ethosuximide with the T-channel wasn't elucidated during its initial development, the structural optimization leading from early succinanilide derivatives to ethosuximide resulted in a molecule ideally suited to modulate this target. This exemplifies how phenotypic screening in relevant animal models, driven by medicinal chemistry modifications of the succinanilide/succinimide scaffold, yielded a highly effective therapeutic agent decades before its molecular target was definitively identified [1] [3].

Table 2: Evolution of Succinanilide Derivatives as Anti-Absence Agents via MES/PTZ Screening

CompoundMES Test Efficacy (Rodent)PTZ Test Efficacy (Rodent)Key Clinical IndicationClinical Impact
SuccinanilideLow/NoneModerateInvestigational OnlyProof-of-concept for scaffold
PhensuximideLowModerateAbsence SeizuresFirst clinically used succinimide; limited efficacy
MethsuximideLowHighRefractory AbsenceMore potent than phensuximide; tolerability issues
EthosuximideNoneHighAbsence SeizuresGold standard for absence; favorable safety profile

Emergence as a Privileged Scaffold in Heterocyclic Drug Design

The clinical success of ethosuximide cemented the succinimide ring, directly derived from the succinanilide core, as a privileged scaffold in medicinal chemistry. A privileged scaffold is a molecular framework capable of providing high-affinity ligands for multiple, unrelated biological targets through appropriate decoration with diverse substituents [3] [5] [7]. The succinimide ring possesses several inherent properties contributing to this status: 1) Molecular rigidity: The ring constrains substituent conformation, potentially favoring binding to target pockets; 2) Hydrogen-bonding capacity: The two carbonyl groups act as strong hydrogen bond acceptors, facilitating interactions with protein targets; 3) Dipole moment: The ring possesses a significant dipole, promoting complementary electrostatic interactions; 4) Synthetic versatility: The ring is readily synthesized and modified at multiple positions (N1, C2, C3, C4) allowing for extensive SAR exploration [4] [5].

SAR studies conducted over decades revealed the profound impact of substituents on the biological profile of the succinimide scaffold beyond its original anticonvulsant application:

  • N1-Substitution: While the ethyl group in ethosuximide is optimal for anti-absence activity, larger alkyl chains (propyl, butyl) or aralkyl groups shift activity towards other targets. N-Benzyl or N-aryl derivatives often show enhanced activity in models of inflammation or cancer [5].
  • C2/C3-Substitution: Mono- or di-substitution at the methine carbons dramatically influences target selectivity. Small alkyl groups (methyl, ethyl) favor T-channel blockade (anticonvulsant). Bulky aromatic groups (phenyl, biphenyl) or spirocyclic systems (e.g., 2-azaspiro[4.4]nonane-1,3-dione) are common in designs targeting kinases (e.g., c-Met inhibitors like tivantinib), heat shock proteins (Hsp90), or serotonin receptors (5-HT1A ligands) [3] [5].
  • Ring Fusion/Expansion: Embedding the succinimide within larger polycyclic systems (e.g., benzimidazolone derivatives like lurasidone or pyrrolopyrimidines) leverages the hydrogen-bonding features of the imide while accessing novel pharmacophores for CNS targets (antipsychotics, antidepressants) or anticancer agents [5] [7].
  • Isoelectronic Replacements: Replacing the oxygen atoms of the carbonyls with sulfur (yielding thioimides) or nitrogen (yielding imidazolones) alters electronic distribution and hydrogen-bonding potential, further expanding the scope of accessible bioactivities [5] [8].

This versatility is evident in numerous FDA-approved drugs and clinical candidates beyond the anticonvulsants:

  • Tecovirimat (Smallpox antiviral): Features a succinimide-like core (isoindole-1,3-dione) critical for binding the orthopoxvirus VP37 envelope wrapping protein [3] [5].
  • Lurasidone (Atypical antipsychotic): Contains a benzisothiazole ring fused to a piperazine, but relies heavily on its embedded succinimide-like amide bonds for receptor interactions [5].
  • Tivantinib (c-Met kinase inhibitor - clinical candidate): Utilizes a spirocyclic succinimide derivative as a key hinge-binding motif [3] [5].
  • Retigabine (Ezogabine) (Kv7 channel opener - now withdrawn): While not a succinimide, its design was inspired by the exploration of related dicarboximide structures for CNS activity.

The succinimide scaffold continues to be actively explored in drug design, particularly for challenging targets in oncology (kinase inhibitors, epigenetic modulators), CNS disorders (serotonin receptor modulators, enzyme inhibitors), and infectious diseases, demonstrating the enduring impact of the early work on succinanilide derivatives [4] [5] [7].

Table 3: Succinimide Scaffold Optimization for Diverse Therapeutic Targets

Scaffold ModificationExample Substituents/GroupsPrimary Biological Target(s)Resulting Therapeutic Activity
N1-Alkyl (Small)Ethyl (Ethosuximide)T-type Ca²⁺ channelsAnti-absence seizures
N1-AralkylBenzyl, Phenethyl5-HT receptors, Inflammatory enzymesAntidepressant, Anti-inflammatory leads
C2-Aryl, C3=H or AlkylPhenyl, Substituted phenyl (Phensuximide)Multiple (Less specific)Broad-spectrum anticonvulsant (historic)
C2/C3-Disubstituted (Spiro)Cyclopentane, CyclohexaneKinases (e.g., c-Met - Tivantinib)Anticancer
C2/C3-Fused RingBenzimidazolone (Lurasidone related)Dopamine D2, Serotonin 5-HT2A receptorsAntipsychotic
Ring Expansion6- or 7-membered cyclic imidesProteases, PhosphodiesterasesDiverse (Antiviral, Cardiovascular)
Carbonyl ModificationThiocarbonyl (Thiosuccinimides)Unknown/Novel targetsScreening hits (Antimicrobial, Cancer)

Properties

CAS Number

15510-09-5

Product Name

Succinanilide

IUPAC Name

N,N'-diphenylbutanediamide

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c19-15(17-13-7-3-1-4-8-13)11-12-16(20)18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

NOEOAZMRAXYIEK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.